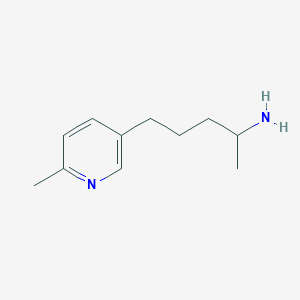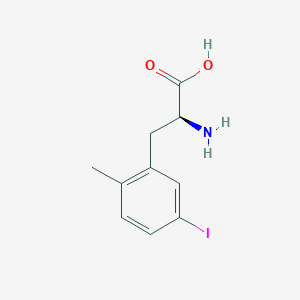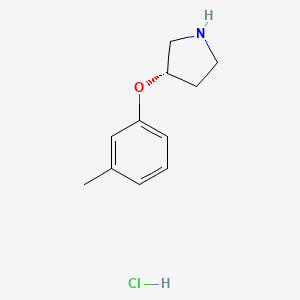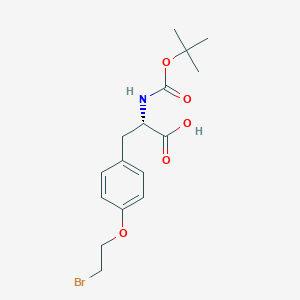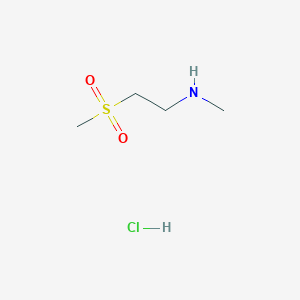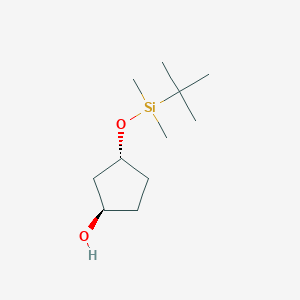
trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol
描述
trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol: is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.4 g/mol . It is a cyclopentanol derivative where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol typically involves the protection of the hydroxyl group in cyclopentanol. One common method is the reaction of cyclopentanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a cyclopentane derivative.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of cyclopentanol or other substituted cyclopentanol derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology and Medicine:
- Potential use in the synthesis of biologically active compounds.
- Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The removal of the TBDMS group is typically achieved using fluoride ions, which cleave the Si-O bond, regenerating the free hydroxyl group .
相似化合物的比较
- trans-3-((tert-Butyldimethylsilyl)oxy)cyclopentanol
- 3-((tert-Butyldimethylsilyl)oxy)propionaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)propanal
Uniqueness:
- The presence of the TBDMS group provides stability and protection to the hydroxyl group, making it a valuable intermediate in organic synthesis.
- Its specific stereochemistry (trans configuration) can influence the reactivity and selectivity of subsequent reactions.
属性
IUPAC Name |
(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIOZRBFNUITF-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
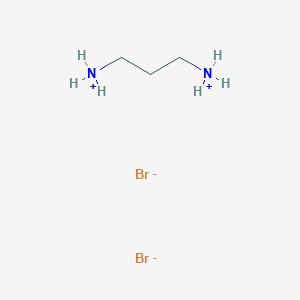
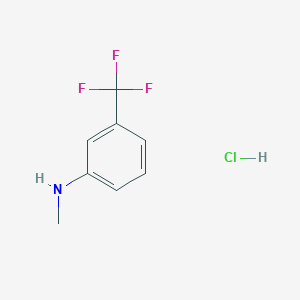
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8098058.png)

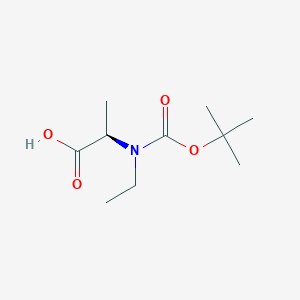
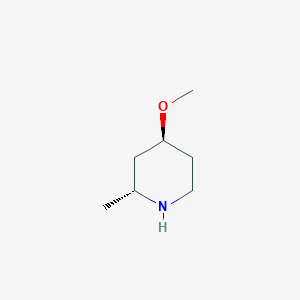
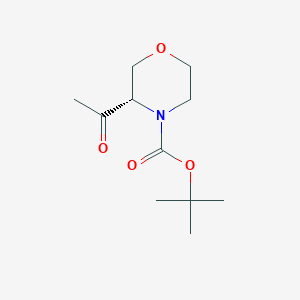
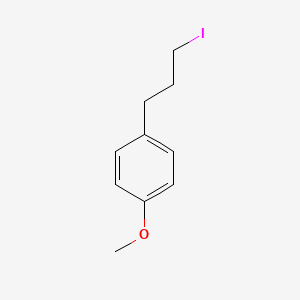
![1-[2-(4-Chlorophenyl)ethyl]piperazine 2HCl](/img/structure/B8098112.png)
